

An In-depth Technical Guide to the Chemical Properties of Phospholine Iodide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholine lodide, the brand name for the compound echothiophate iodide, is a potent, long-acting organophosphate and an irreversible inhibitor of acetylcholinesterase (AChE).[1] Primarily utilized in ophthalmology for the treatment of glaucoma and accommodative esotropia, its mechanism of action involves the potentiation of cholinergic activity in the eye.[2] [3] This guide provides a comprehensive overview of the chemical and physical properties of Phospholine lodide, its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and measurement of aqueous humor outflow are also presented.

Chemical and Physical Properties

Echothiophate iodide is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[4][5] When freeze-dried with potassium acetate, it appears as a white amorphous deposit.[4][6]



Property	Value	Reference
Chemical Name	(2-mercaptoethyl) trimethylammonium iodide O,O-diethyl phosphorothioate	[4]
Molecular Formula	C9H23INO3PS	
Molecular Weight	383.23 g/mol	
CAS Number	513-10-0	[1]
Appearance	White, crystalline, hygroscopic solid	[4][5]
Solubility	Water-soluble	[4]

Mechanism of Action

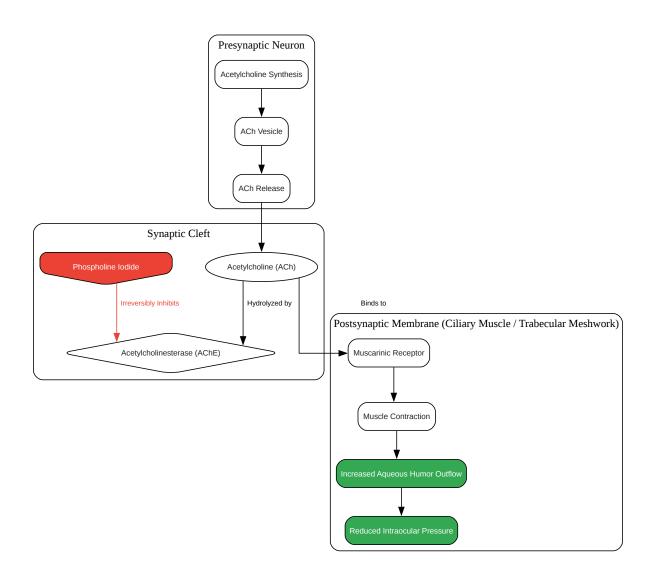
Phospholine lodide is an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By covalently binding to the serine residue at the active site of AChE, it inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh).[1] This leads to an accumulation of ACh at cholinergic synapses, potentiating its effects on muscarinic and nicotinic receptors.[1][7]

In the eye, this enhanced cholinergic stimulation of the ciliary muscle and trabecular meshwork results in increased outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).[5][8]

Signaling Pathway

The primary signaling pathway affected by **Phospholine** lodide is the cholinergic pathway within the eye, which regulates aqueous humor dynamics.





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Caption: Cholinergic signaling at the neuromuscular junction in the eye.



Pharmacokinetics and Pharmacodynamics

Parameter	Value	Reference
Onset of Miosis	≤ 60 minutes	[3][9]
Peak IOP Decrease	24 hours	[3][9]
Duration of Miosis	1 to 4 weeks	[3][9]
Duration of IOP Reduction	Days to weeks	[3][9]
Systemic Absorption	Can be systemically absorbed	[2]
Effect on Cholinesterase	Depresses both plasma and erythrocyte cholinesterase levels after a few weeks of therapy	[4][10][11]

Experimental Protocols Synthesis of Echothiophate Iodide

A detailed, multi-step synthesis process for echothiophate iodide is outlined in patent literature. The process involves the reaction of 2-(dimethylamino)ethanethiol with diethylchlorophosphate, followed by quaternization with methyl iodide.



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Caption: Simplified workflow for the synthesis of Echothiophate Iodide.

A detailed protocol can be adapted from the procedures described in patent US9708352B2.[12]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:



- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- Acetylcholinesterase (AChE) enzyme
- Phospholine Iodide (inhibitor)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of ATCI, DTNB, and AChE in phosphate buffer.
- Add buffer, DTNB, and the inhibitor (Phospholine Iodide at various concentrations) to the wells of a 96-well plate.
- Initiate the reaction by adding the AChE enzyme to the wells.
- Add the substrate (ATCI) to start the reaction.
- Immediately measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of Phospholine Iodide and determine the IC50 value.



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Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.



Measurement of Aqueous Humor Outflow Facility

This protocol describes an ex vivo method for measuring the facility of aqueous humor outflow in enucleated eyes.

Materials:

- Enucleated animal eyes (e.g., porcine)
- Perfusion apparatus with a pressure transducer and a fluid reservoir
- Buffered saline solution
- Cannulas

Procedure:

- Cannulate the anterior chamber of the enucleated eye with two cannulas.
- Connect one cannula to a fluid reservoir containing buffered saline to control the intraocular pressure (IOP).
- Connect the second cannula to a pressure transducer to monitor the IOP.
- Set a baseline IOP (e.g., 15 mmHg).
- Apply a pressure-reducing device (e.g., Honan pressure reducer) to the cornea for a set duration (e.g., 5 minutes) at different pressures.
- Record the peak IOP and the subsequent pressure decrease over time.
- The rate of pressure decline is used to calculate the aqueous humor outflow facility.

Stability

Phospholine lodide is a hygroscopic solid and should be stored under refrigeration (2° to 8° C) prior to reconstitution.[5] After reconstitution, the ophthalmic solution should be stored at room temperature (approximately 25° C) and not refrigerated.[9] A stability-indicating HPLC method can be developed and validated according to ICH guidelines to determine the stability of



Phospholine lodide in ophthalmic solutions under various stress conditions (e.g., heat, light, different pH values).[7][13][14][15]

Conclusion

Phospholine lodide is a well-characterized acetylcholinesterase inhibitor with a long history of use in ophthalmology. Its potent and long-lasting effects on intraocular pressure make it a valuable therapeutic agent for glaucoma. This guide has provided a detailed overview of its chemical properties, mechanism of action, and relevant experimental protocols to aid researchers and drug development professionals in their understanding and utilization of this important compound.

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